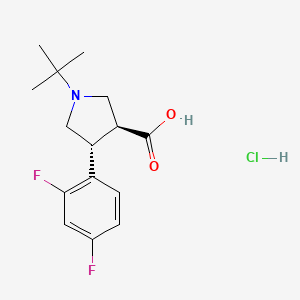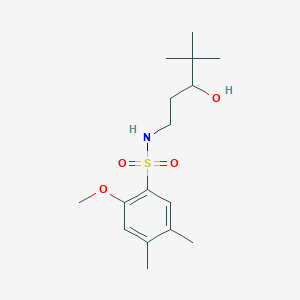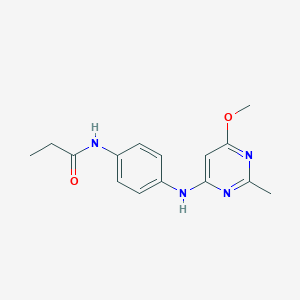
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F6N2O3S and its molecular weight is 414.32. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Ligand Synthesis
One application area of N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives is in catalysis. For instance, these compounds have been used in the base-free transfer hydrogenation of ketones, where they serve as ligands for air-stable complexes in catalytic reactions. These reactions are noted for their efficiency, even under air exposure and without the need for dried and degassed substrates, highlighting the robustness of the sulfonamide derivatives in catalytic processes (Ruff et al., 2016).
Antimicrobial Applications
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have demonstrated significant antimicrobial activity. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This suggests potential for these compounds in the development of new antimicrobial agents (Ijuomah et al., 2022).
Photophysicochemical Properties
In the realm of photophysicochemical research, derivatives of N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide have been explored for their unique properties. For example, studies involving zinc(II) phthalocyanine derivatives of these sulfonamides have revealed interesting spectroscopic, photophysical, and photochemical characteristics, with implications for photocatalytic applications (Öncül et al., 2021).
Structural Analysis
Detailed structural analysis of sulfonamide derivatives, including those similar to N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide, has been conducted to understand their molecular and supramolecular structures. Such studies contribute to the understanding of how these compounds interact at the molecular level, which is crucial for their potential applications in various fields (Jacobs et al., 2013).
Anticancer Potential
Research has also been conducted to explore the anticancer potential of derivatives of N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide. These studies aim to understand how these compounds can be used in the development of novel anticancer drugs, showcasing their potential in the field of medicinal chemistry (Ghorab et al., 2014).
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O3S/c16-14(17,18)10-23(9-11-3-1-2-8-22-11)27(24,25)13-6-4-12(5-7-13)26-15(19,20)21/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYAVOFQKFCNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)
![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)




![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)
